Diethyl 4-(4-{[(2-fluorophenoxy)acetyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(4-{[2-(2-FLUOROPHENOXY)ACETYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a dihydropyridine derivative. Dihydropyridines are a class of compounds known for their diverse pharmacological activities, including anti-inflammatory and analgesic properties . This specific compound is characterized by its complex structure, which includes fluorophenoxy and acetyl groups, contributing to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3,5-DIETHYL 4-(4-{[2-(2-FLUOROPHENOXY)ACETYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves a multistep synthetic route. The process typically starts with the preparation of intermediates, followed by their assembly into the final compound. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the dihydropyridine ring and the incorporation of the fluorophenoxy and acetyl groups . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIETHYL 4-(4-{[2-(2-FLUOROPHENOXY)ACETYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of dihydropyridine derivatives.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(4-{[2-(2-FLUOROPHENOXY)ACETYL]OXY}PHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit the action of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with applications in cardiovascular diseases.
Properties
Molecular Formula |
C27H28FNO7 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
diethyl 4-[4-[2-(2-fluorophenoxy)acetyl]oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H28FNO7/c1-5-33-26(31)23-16(3)29-17(4)24(27(32)34-6-2)25(23)18-11-13-19(14-12-18)36-22(30)15-35-21-10-8-7-9-20(21)28/h7-14,25,29H,5-6,15H2,1-4H3 |
InChI Key |
AAFPJQUDGDSSOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)COC3=CC=CC=C3F)C(=O)OCC)C)C |
Origin of Product |
United States |
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